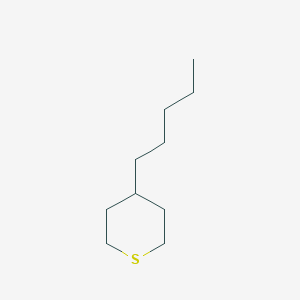
4-(tert-Butyl)nicotinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(tert-Butyl)nicotinaldehyde is an organic compound that belongs to the class of nicotinaldehydes It features a tert-butyl group attached to the fourth position of the nicotinaldehyde structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl)nicotinaldehyde typically involves the formylation of 4-tert-butylpyridine. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. The reaction proceeds under controlled temperature conditions to yield the desired aldehyde.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques.
化学反応の分析
Types of Reactions
4-(tert-Butyl)nicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The tert-butyl group can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium or CrO3 in the presence of sulfuric acid.
Reduction: NaBH4 in methanol or LiAlH4 in anhydrous ether.
Substitution: Electrophilic reagents like halogens or nitrating agents under controlled conditions.
Major Products Formed
Oxidation: 4-(tert-Butyl)nicotinic acid.
Reduction: 4-(tert-Butyl)nicotinyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
4-(tert-Butyl)nicotinaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 4-(tert-Butyl)nicotinaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, which are important in biochemical pathways. Additionally, the tert-butyl group can influence the compound’s lipophilicity, affecting its interaction with cell membranes and proteins.
類似化合物との比較
Similar Compounds
4-tert-Butylbenzaldehyde: Similar in structure but lacks the pyridine ring.
4-tert-Butylpyridine: Lacks the aldehyde group but shares the pyridine ring and tert-butyl group.
Nicotinaldehyde: Lacks the tert-butyl group but shares the aldehyde and pyridine ring.
Uniqueness
4-(tert-Butyl)nicotinaldehyde is unique due to the presence of both the tert-butyl group and the aldehyde functional group on the nicotinaldehyde scaffold. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.
特性
CAS番号 |
1211583-57-1 |
|---|---|
分子式 |
C10H13NO |
分子量 |
163.22 g/mol |
IUPAC名 |
4-tert-butylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H13NO/c1-10(2,3)9-4-5-11-6-8(9)7-12/h4-7H,1-3H3 |
InChIキー |
MDVFXHYSGONCSV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=C(C=NC=C1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


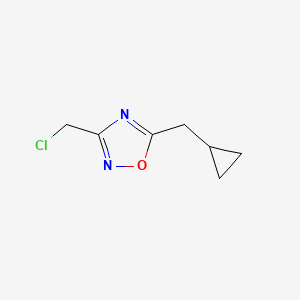
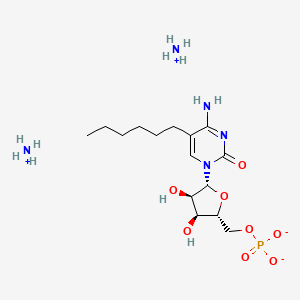

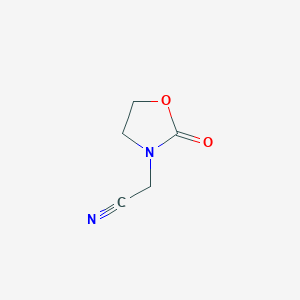

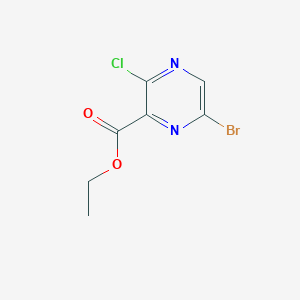

![2-tert-butyl-7-[(2-fluoro-4-formylphenyl)amino]-1H-indole-3-carbaldehyde](/img/structure/B13110783.png)
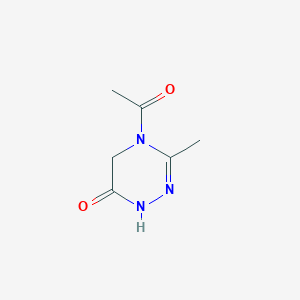
![7-methyl-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-one](/img/structure/B13110805.png)

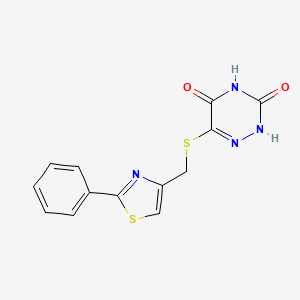
![7-Isopropyl-5,6-dihydroimidazo[1,2-a]pyrimidine](/img/structure/B13110827.png)
